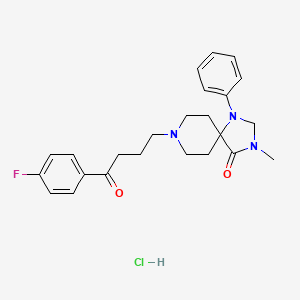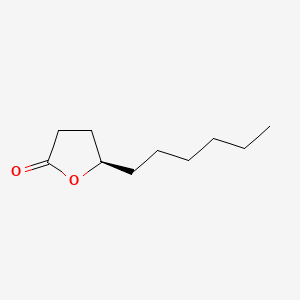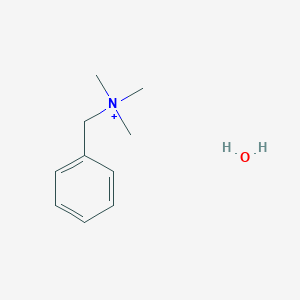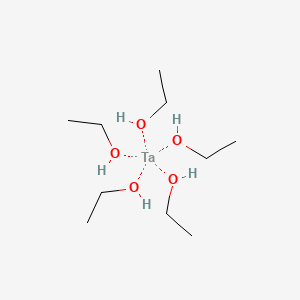
Ethanol;tantalum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol;tantalum is a compound that combines ethanol, a simple alcohol, with tantalum, a transition metal. Ethanol is widely known for its use in alcoholic beverages and as a solvent, while tantalum is recognized for its applications in electronics, aerospace, and medical devices due to its high melting point, corrosion resistance, and biocompatibility. The combination of these two substances can lead to unique properties and applications, particularly in catalysis and materials science.
Preparation Methods
The synthesis of ethanol;tantalum compounds typically involves the reaction of tantalum pentachloride with ethanol. This reaction can be carried out under controlled conditions to produce tantalum ethoxide, a common this compound compound. The general reaction is as follows:
[ \text{TaCl}_5 + 5 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Ta(OEt)}_5 + 5 \text{HCl} ]
In industrial settings, tantalum ethoxide can be produced through a salt metathesis reaction involving tantalum pentachloride and sodium ethoxide:
[ \text{TaCl}_5 + 5 \text{NaOEt} \rightarrow \text{Ta(OEt)}_5 + 5 \text{NaCl} ]
These reactions are typically carried out in an inert atmosphere to prevent hydrolysis and ensure the purity of the product.
Chemical Reactions Analysis
Ethanol;tantalum compounds undergo various chemical reactions, including:
Oxidation: Tantalum ethoxide can be oxidized to form tantalum pentoxide, a material used in electronics and optics.
Hydrolysis: In the presence of water, tantalum ethoxide hydrolyzes to form tantalum hydroxide and ethanol.
Condensation: Tantalum ethoxide can undergo condensation reactions to form tantalum oxide networks, which are useful in the production of thin films and coatings.
Common reagents used in these reactions include water, oxygen, and various acids and bases. The major products formed depend on the specific reaction conditions and the desired end product.
Scientific Research Applications
Ethanol;tantalum compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethanol;tantalum compounds varies depending on their application. In catalysis, tantalum acts as a promoter, enhancing the activity and selectivity of the catalyst. For example, in the conversion of ethanol to butadiene, tantalum increases the number of active sites and facilitates key reaction steps such as aldol condensation and Meerwein–Ponndorf–Verley reduction .
In medical applications, tantalum nanoparticles enhance radiotherapy by increasing the deposition of radiation energy within tumor cells, thereby improving the efficacy of the treatment .
Comparison with Similar Compounds
Ethanol;tantalum compounds can be compared to other metal alkoxides, such as niobium ethoxide and vanadium ethoxide. These compounds share similar properties and applications due to their metal centers and alkoxide ligands. tantalum ethoxide is unique in its high thermal stability and resistance to corrosion, making it particularly valuable in high-temperature and harsh chemical environments .
Similar compounds include:
Niobium ethoxide: Used in the production of niobium oxide thin films.
Vanadium ethoxide: Employed in catalysis and materials science for the production of vanadium oxide coatings.
Properties
Molecular Formula |
C10H30O5Ta |
|---|---|
Molecular Weight |
411.29 g/mol |
IUPAC Name |
ethanol;tantalum |
InChI |
InChI=1S/5C2H6O.Ta/c5*1-2-3;/h5*3H,2H2,1H3; |
InChI Key |
WSIWGGAOWWSGHG-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCO.CCO.CCO.CCO.[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12056176.png)
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12056181.png)
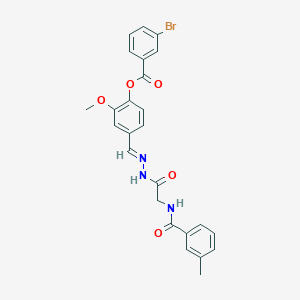

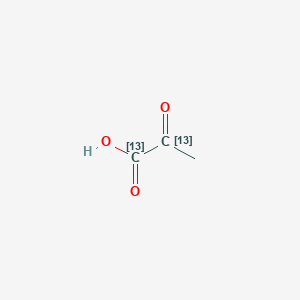
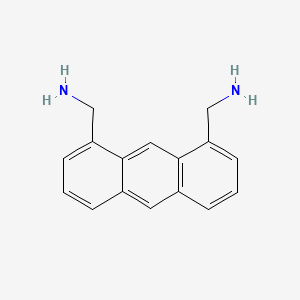

![4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12056207.png)
![sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12056208.png)
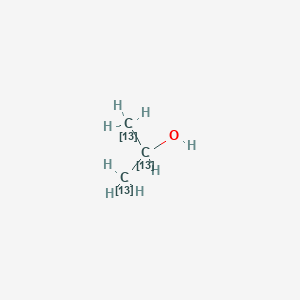
![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)
